molecular formula C6H8O3 B12982923 6,8-Dioxabicyclo[3.2.1]octan-7-one CAS No. 5257-20-5

6,8-Dioxabicyclo[3.2.1]octan-7-one

Cat. No.: B12982923
CAS No.: 5257-20-5
M. Wt: 128.13 g/mol
InChI Key: FDTQYEHORIQWRC-UHFFFAOYSA-N
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Description

6,8-Dioxabicyclo[3.2.1]octan-7-one is a bicyclic lactone characterized by a tetrahydropyran ring. This compound is notable for its unique structure, which includes a bicyclic framework that incorporates two oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dioxabicyclo[3.2.1]octan-7-one typically involves the ring-opening polymerization of bicyclic acetals. One common method includes the use of boron trifluoride etherate as an initiator in chloroform at -40°C . Another approach involves the sequential reaction of N-allylic substitution, Diels–Alder cyclization, and intramolecular ketalization, promoted by metal-organo relay catalysis .

Industrial Production Methods: Industrial production methods for this compound are less documented, but the processes generally involve similar polymerization techniques on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dioxabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6,8-Dioxabicyclo[3.2.1]octan-7-one primarily involves its ability to undergo ring-opening polymerization, leading to the formation of various oligomers and polymers. These reactions are facilitated by the presence of Lewis acids, which initiate the polymerization process . The compound’s unique structure allows for the formation of stable cyclic and linear polymers, which have various applications in materials science.

Comparison with Similar Compounds

Uniqueness: 6,8-Dioxabicyclo[3.2.1]octan-7-one is unique due to its ability to form stable cyclic oligoesters and its versatility in undergoing various chemical reactions. Its applications in both polymer science and pharmaceuticals highlight its importance in multiple fields of research .

Properties

CAS No.

5257-20-5

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

6,8-dioxabicyclo[3.2.1]octan-7-one

InChI

InChI=1S/C6H8O3/c7-6-4-2-1-3-5(8-4)9-6/h4-5H,1-3H2

InChI Key

FDTQYEHORIQWRC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)OC(C1)O2

Origin of Product

United States

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